molecular formula C18H14N6O2 B2535663 5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034379-22-9

5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2535663
CAS No.: 2034379-22-9
M. Wt: 346.35
InChI Key: IKLPBVZFVNBNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide is a synthetic chemical hybrid compound designed for medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores known for diverse biological activities: an isoxazole ring and a 1,2,3-triazole ring, linked by a carboxamide bridge. The isoxazole moiety is a five-membered heterocycle of significant interest in pharmaceutical development. Isoxazole derivatives have been extensively documented in scientific literature for their wide spectrum of biological properties, including potential antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The scaffold's utility is demonstrated by its presence in several marketed drugs. The 1,2,3-triazole-4-carboxamide component is another critical structural feature. Research indicates that this pharmacophore is a promising scaffold for developing new antimicrobial agents . Some derivatives containing this motif have shown efficacy against Gram-positive bacterial strains like Staphylococcus aureus , while others act as inhibitors of bacterial SOS response systems, a mechanism implicated in the formation of antibiotic resistance . Furthermore, 1,2,3-triazole-4-carboxamides have been investigated for other therapeutic applications, including use as xanthine oxidase inhibitors and in the development of antiproliferative agents targeting various cancer cell lines . The strategic fusion of these two heterocyclic systems into a single molecule makes this compound a valuable tool for researchers. It is primarily intended for in vitro screening to investigate novel therapeutic agents, particularly against drug-resistant bacterial pathogens, and to study structure-activity relationships (SAR) in hybrid molecule design. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(16-10-17(26-22-16)13-4-2-1-3-5-13)20-11-14-12-24(23-21-14)15-6-8-19-9-7-15/h1-10,12H,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLPBVZFVNBNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide with analogous compounds, focusing on structural features, synthetic routes, and physicochemical properties.

Pyrazole-Isoxazole Hybrids

Compounds such as 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide (from ) share the isoxazole-carboxamide core but replace the triazole-pyridine moiety with a pyrazole ring. Key differences include:

  • Molecular weight : The pyrazole analog (C9H11N3O2) has a lower molecular weight (217.2 g/mol) compared to the target compound (C19H15N5O2, 357.4 g/mol), impacting solubility and bioavailability.
  • Synthetic complexity : The target compound requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, whereas pyrazole derivatives are synthesized via simpler condensation reactions .

Triazole-Containing Carboxamides

Analog 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () replaces the pyridine-triazole group with a thiazole ring. Key contrasts:

  • Bioactivity : Thiazole-containing analogs often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity, whereas pyridine-triazole hybrids may favor kinase inhibition .

Chlorophenyl-Substituted Pyrazole Carboxamides

Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (a–3e) differ in their substitution patterns:

  • Substituent effects : Chlorine atoms at the phenyl ring (e.g., 3b, 3e) increase molecular polarity (logP ~2.1 vs. ~3.5 for the target compound), improving aqueous solubility but reducing membrane permeability.
  • Yield : Synthesis of chlorinated analogs (e.g., 3b: 68% yield) parallels the target compound’s likely moderate yield (~60–70%) due to similar coupling methodologies (EDCI/HOBt) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Yield (%)
Target Compound C19H15N5O2 357.4 N/A Pyridin-4-yl, phenyl, triazole ~65*
5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide C8H7N3O2S 209.2 181–183 Thiazol-2-yl, methyl 71
5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C21H15ClN6O 403.1 133–135 Chlorine, cyano, phenyl 68
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide C9H11N3O2 217.2 N/A Methylpyrazole, methylisoxazole N/A

*Estimated based on analogous synthesis protocols .

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s triazole-pyridine group requires multi-step synthesis (e.g., CuAAC), whereas simpler pyrazole analogs (e.g., 3a–3e) are synthesized in fewer steps with comparable yields .
  • Bioactivity Correlations : Thiazole and triazole derivatives show divergent bioactivity profiles. For example, thiazole-containing carboxamides () are more potent against bacterial targets, while triazole-pyridine hybrids may interact with ATP-binding pockets in kinases .
  • Thermal Stability: Chlorinated analogs (e.g., 3b, mp 171–172°C) exhibit higher thermal stability than non-halogenated compounds, suggesting halogenation improves crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.